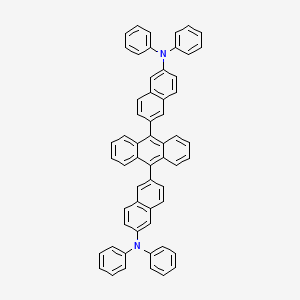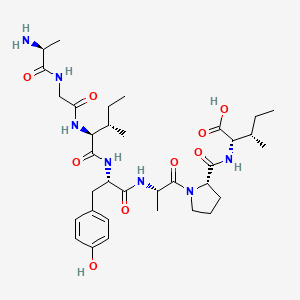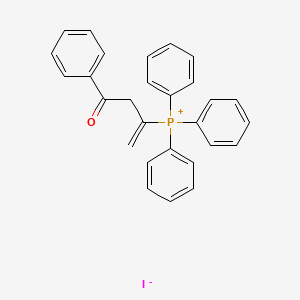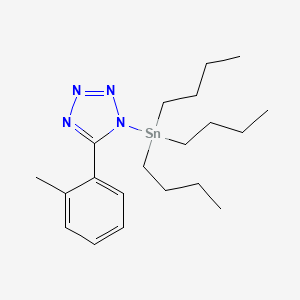![molecular formula C11H27NO3SSi B12532474 2-{[3-(Triethoxysilyl)propyl]sulfanyl}ethan-1-amine CAS No. 673500-46-4](/img/structure/B12532474.png)
2-{[3-(Triethoxysilyl)propyl]sulfanyl}ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-(Triethoxysilyl)propyl]sulfanyl}ethan-1-amine is an organosilicon compound known for its versatile applications in various fields such as chemistry, biology, medicine, and industry This compound features a triethoxysilyl group attached to a propyl chain, which is further connected to a sulfanyl group and an ethan-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(Triethoxysilyl)propyl]sulfanyl}ethan-1-amine typically involves the reaction of 3-(triethoxysilyl)propylamine with a suitable sulfanyl-containing reagent. One common method includes the reaction of 3-(triethoxysilyl)propylamine with 2-chloroethanethiol under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as distillation, crystallization, or chromatography may also be employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(Triethoxysilyl)propyl]sulfanyl}ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for amide formation, often in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Amides or other substituted products.
Scientific Research Applications
2-{[3-(Triethoxysilyl)propyl]sulfanyl}ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of hybrid organic-inorganic materials, and as a surface modifier to enhance the properties of materials.
Biology: Employed in the functionalization of biomolecules for improved stability and activity.
Medicine: Investigated for its potential in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants to improve adhesion and durability.
Mechanism of Action
The mechanism of action of 2-{[3-(Triethoxysilyl)propyl]sulfanyl}ethan-1-amine involves its ability to form strong covalent bonds with various substrates through the triethoxysilyl group. This group can undergo hydrolysis to form silanol groups, which can then condense with other silanol groups or hydroxyl groups on surfaces, forming stable Si-O-Si linkages. This property makes it an effective coupling agent and surface modifier.
Comparison with Similar Compounds
Similar Compounds
3-(Triethoxysilyl)propylamine: Similar structure but lacks the sulfanyl group, making it less versatile in certain applications.
Bis[3-(triethoxysilyl)propyl]amine: Contains two triethoxysilyl groups, offering enhanced coupling capabilities but may be more complex to synthesize.
Uniqueness
2-{[3-(Triethoxysilyl)propyl]sulfanyl}ethan-1-amine is unique due to the presence of both the triethoxysilyl and sulfanyl groups, providing a combination of properties that make it suitable for a wide range of applications. Its ability to form strong covalent bonds with various substrates, along with its potential for further functionalization, sets it apart from similar compounds.
Properties
CAS No. |
673500-46-4 |
|---|---|
Molecular Formula |
C11H27NO3SSi |
Molecular Weight |
281.49 g/mol |
IUPAC Name |
2-(3-triethoxysilylpropylsulfanyl)ethanamine |
InChI |
InChI=1S/C11H27NO3SSi/c1-4-13-17(14-5-2,15-6-3)11-7-9-16-10-8-12/h4-12H2,1-3H3 |
InChI Key |
UVXBYCQWKFCVFR-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCSCCN)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(Thiophen-3-yl)acetyl]oxy}ethyl 2-methylprop-2-enoate](/img/structure/B12532402.png)

![6-Phenyl-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12532417.png)
![1,3-Difluoro-5-(pent-4-en-1-yl)-2-[(3,4,5-trifluorophenyl)ethynyl]benzene](/img/structure/B12532418.png)







![2',3',4'-Trichloro-2,3,4,5-tetrahydro[1,1'-biphenyl]-2,3-diol](/img/structure/B12532470.png)

![2,2-Dimethyl-N-{2-[(1S)-1-phenylbut-3-en-1-yl]phenyl}propanamide](/img/structure/B12532498.png)
